N-Methyl-o-phenylenediamine dihydrochloride
Overview
Description
Crystals (from ethanol); light purple powder. (NTP, 1992)
Scientific Research Applications
Pharmaceutical Analysis : A study developed a new chromogenic reagent method using N-Methyl-o-phenylenediamine dihydrochloride (NNDPH) for determining phenylephrine hydrochloride in pharmaceutical preparations. This method utilizes an oxidative coupling reaction and ferric chloride in basic media (Hattab, Ahmed, & Anwar, 2020).
Photosynthetic Research : Phenylenediamines, including this compound, can restore electron flow in DBMIB-inhibited chloroplasts, which is crucial for understanding photosynthetic processes (Selman, 1976).
Polymer Science : A study in polymer degradation and stability examined the dehydrogenation of N,N′-substituted p-phenylenediamine antioxidants, including derivatives like this compound, highlighting their role in forming stable ketimine structures (Breza, Kortišová, & Cibulková, 2006).
Battery Technology : The solubility and stability of this compound in organic solvents are crucial for its application in non-aqueous Li-flow batteries, enhancing energy density and stable cycleability (Kim et al., 2017).
Electrochemistry : Research on Wurster's blue and this compound demonstrates their electron exchange reaction, important in understanding redox processes (Britt, 1964).
Toxicology and Genetics : The chromosome damaging potential of ortho-phenylenediamine derivatives, including this compound, has been investigated for its effects on inducing micronuclei in mice (Wild, King, & Eckhardt, 1980).
Material Science : The synthesis of aromatic diazatricycles from phenylenediamine-bis(methylene Meldrum's acid) derivatives, including this compound, contributes to the development of new materials with specific structural properties (Graf et al., 2002).
Electrochromic Applications : The synthesis and characterization of N,N,N′,N′- Tetraphenyl-1,4-phenylenediamine−Fluorene Alternating Conjugated Polymer, which includes derivatives of this compound, show potential for electrochromic applications (Chen et al., 2010).
Mechanism of Action
Target of Action
N-Methyl-1,2-benzenediamine dihydrochloride is primarily used as an intermediate in the synthesis of the antihypertensive drug Telmisartan . Telmisartan is a specific antagonist of the angiotensin II receptor subtype AT1 , which plays a crucial role in regulating blood pressure.
Mode of Action
The final product, telmisartan, binds with high affinity to the at1 receptor, blocking the binding of angiotensin ii . This blockade prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to decreased blood pressure .
Biochemical Pathways
The primary pathway affected by this compound, through its role in the synthesis of Telmisartan, is the renin-angiotensin system . By blocking the AT1 receptor, Telmisartan inhibits the downstream effects of angiotensin II, including vasoconstriction and the secretion of aldosterone . This leads to vasodilation and a reduction in fluid volume, which collectively result in lowered blood pressure .
Pharmacokinetics
The final product, telmisartan, is known to have good oral bioavailability and a long half-life, which allows for once-daily dosing .
Result of Action
The primary result of the action of N-Methyl-1,2-benzenediamine dihydrochloride, through its role in the synthesis of Telmisartan, is a reduction in blood pressure . This is achieved through the blockade of the AT1 receptor, leading to vasodilation and a reduction in fluid volume .
Action Environment
The action of N-Methyl-1,2-benzenediamine dihydrochloride, as an intermediate in drug synthesis, is primarily influenced by the conditions of the chemical reactions in which it is involved . These can include factors such as temperature, pH, and the presence of other reactants . In the body, the action of the final product, Telmisartan, can be influenced by factors such as the patient’s renal function, as well as the presence of other medications .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
N-Methyl-1,2-benzenediamine dihydrochloride is an acidic salt . It is generally soluble in water and the resulting solutions contain moderate concentrations of hydrogen ions . It reacts as acids to neutralize bases
Cellular Effects
It is known that this compound is primarily used in the synthesis of pharmaceuticals , suggesting that it may have significant effects on cellular processes.
Molecular Mechanism
It is known that this compound is used in the synthesis of Telmisartan , a drug that acts as an antagonist of the angiotensin II receptor . This suggests that N-Methyl-1,2-benzenediamine dihydrochloride may have similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
2-N-methylbenzene-1,2-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.2ClH/c1-9-7-5-3-2-4-6(7)8;;/h2-5,9H,8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEONVNYXODZRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2.2ClH, C7H12Cl2N2 | |
Record name | N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20688 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5025651 | |
Record name | N-Methyl-o-phenylenediamine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5025651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals (from ethanol); light purple powder. (NTP, 1992) | |
Record name | N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20688 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) | |
Record name | N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20688 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
25148-68-9 | |
Record name | N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20688 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N-Methyl-o-phenylenediamine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025148689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenediamine, N1-methyl-, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Methyl-o-phenylenediamine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5025651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylbenzene-1,2-diamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.399 | |
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Record name | N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NML5KQ540I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
376 °F (NTP, 1992) | |
Record name | N-METHYL-O-PHENYLENEDIAMINE DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20688 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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